

An In-depth Technical Guide to PEN-2 (PSENEN) Expression in Human Tissues

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Compound of Interest

Compound Name: *PEN (human)*

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This guide provides a comprehensive overview of the expression of Presenilin Enhancer 2 (PEN-2), a critical component of the γ -secretase complex, across various human tissues. Understanding the tissue distribution and expression levels of PEN-2 is essential for research into its physiological roles and its implications in disease, including Alzheimer's disease and certain cancers.

Introduction

Presenilin Enhancer 2 (PEN-2), encoded by the PSENEN gene, is a small, 101-amino acid multi-pass transmembrane protein. It is an indispensable component of the γ -secretase complex, a multi-protein protease responsible for the intramembrane cleavage of a variety of type I transmembrane proteins.^[1] This complex, which also includes Presenilin (the catalytic subunit), Nicastrin, and APH-1, plays a pivotal role in cellular signaling pathways crucial for development and homeostasis.^{[1][2]}

The most well-characterized substrates of γ -secretase are the Amyloid Precursor Protein (APP) and the Notch receptor.^[1] Cleavage of APP by γ -secretase is a key step in the production of amyloid- β (A β) peptides, which are central to the pathogenesis of Alzheimer's disease. The processing of Notch by γ -secretase releases the Notch intracellular domain (NICD), a transcriptional regulator that controls cell fate decisions.^[3] Given its integral role in these

critical pathways, the expression pattern of PEN-2 across human tissues is of significant interest to researchers in neuroscience, oncology, and drug development.

Data Presentation: PEN-2 Expression in Human Tissues

The following tables summarize the expression of PEN-2 (PSENEN) at both the mRNA and protein levels across a wide range of human tissues. The mRNA expression data is derived from the Genotype-Tissue Expression (GTEx) project, which provides RNA sequencing data from a large number of donors. The protein expression data is based on knowledge-based annotation from the Human Protein Atlas, which utilizes immunohistochemistry on a comprehensive panel of normal human tissues.

Table 1: PSENEN mRNA Expression in Human Tissues (GTEx Data)

Tissue	Median TPM (Transcripts Per Million)
Adipose - Subcutaneous	35.8
Adrenal Gland	48.2
Artery - Aorta	32.1
Artery - Coronary	30.5
Artery - Tibial	34.9
Brain - Cerebellum	25.1
Brain - Cortex	28.9
Breast - Mammary Tissue	31.7
Colon - Sigmoid	38.4
Colon - Transverse	40.1
Esophagus - Mucosa	42.3
Heart - Atrial Appendage	22.8
Heart - Left Ventricle	24.5
Kidney - Cortex	45.6
Liver	29.8
Lung	41.2
Muscle - Skeletal	18.9
Nerve - Tibial	27.6
Ovary	46.7
Pancreas	37.1
Pituitary	55.3
Prostate	39.8
Skin - Sun Exposed (Lower leg)	33.6

Small Intestine - Terminal Ileum	43.5
Spleen	49.1
Stomach	36.8
Testis	51.2
Thyroid	52.4
Uterus	44.9
Vagina	40.7
Whole Blood	21.5

Data sourced from the GTEx Portal. TPM values are a measure of gene expression that normalizes for gene length and sequencing depth.

Table 2: PEN-2 Protein Expression in Human Tissues (Human Protein Atlas)

Tissue	Expression Level	Staining Pattern
Adipose tissue	Medium	Cytoplasmic/membranous
Adrenal gland	High	Cytoplasmic/membranous
Brain (Cerebral cortex)	High	Neuropil staining
Breast	Medium	Glandular cells
Colon	High	Glandular cells
Endometrium	High	Glandular and stromal cells
Esophagus	Medium	Squamous epithelial cells
Heart muscle	Medium	Myocytes
Kidney	High	Tubular cells
Liver	Medium	Hepatocytes
Lung	High	Pneumocytes and macrophages
Lymph node	High	Germinal center cells
Ovary	High	Stromal cells
Pancreas	High	Islet and exocrine cells
Placenta	High	Trophoblastic cells
Prostate	High	Glandular cells
Skeletal muscle	Low	Myocytes
Skin	Medium	Epidermal cells
Spleen	High	Red and white pulp cells
Stomach	High	Glandular cells
Testis	High	Leydig and Sertoli cells
Thyroid gland	High	Glandular cells
Tonsil	High	Germinal center cells

Expression levels are categorized as High, Medium, Low, or Not detected based on immunohistochemical staining intensity and extent. The staining pattern describes the subcellular localization of the protein.

Experimental Protocols

Detailed methodologies for the key experiments used to determine PEN-2 expression are provided below. These protocols are representative and may require optimization for specific antibodies and tissue types.

Immunohistochemistry (IHC) Protocol for PEN-2 in Paraffin-Embedded Human Tissues

This protocol outlines the steps for detecting PEN-2 protein in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 10 minutes).
 - Transfer slides through a graded series of ethanol: 100% (2 x 5 minutes), 95% (2 minutes), 80% (2 minutes), and 70% (2 minutes).
 - Rinse with distilled water for 5 minutes.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER).
 - Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
 - Heat the solution to 95-100°C in a steamer or water bath for 20-30 minutes.
 - Allow slides to cool in the buffer for 20 minutes at room temperature.
- Blocking Endogenous Peroxidase:

- Incubate sections in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.
- Rinse with PBS (phosphate-buffered saline) (3 x 5 minutes).
- Blocking Non-Specific Binding:
 - Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation:
 - Dilute the primary anti-PEN-2 antibody in antibody dilution buffer (e.g., 1% BSA in PBS) to the optimal concentration (typically 1:100 - 1:500, to be determined empirically).
 - Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash slides with PBS (3 x 5 minutes).
 - Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
 - Wash slides with PBS (3 x 5 minutes).
- Signal Amplification and Detection:
 - Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
 - Wash slides with PBS (3 x 5 minutes).
 - Develop the signal with a peroxidase substrate kit (e.g., DAB) until the desired stain intensity is reached.
 - Rinse with distilled water to stop the reaction.
- Counterstaining, Dehydration, and Mounting:

- Counterstain with hematoxylin for 30-60 seconds.
- Rinse with tap water.
- Dehydrate the sections through a graded ethanol series and clear in xylene.
- Mount with a permanent mounting medium.

Western Blot Protocol for PEN-2 in Human Tissue Lysates

This protocol describes the detection of PEN-2 protein in total protein lysates from human tissues.

- Tissue Lysate Preparation:
 - Harvest fresh or frozen tissue and place it in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. A common ratio is 500 μ L of buffer per 10 mg of tissue.
 - Homogenize the tissue on ice using a Dounce or mechanical homogenizer.
 - Incubate the homogenate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Protein Transfer:
 - Mix the protein lysate with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
 - Load 20-40 μ g of protein per lane onto an SDS-polyacrylamide gel (a high percentage gel, e.g., 15% or a 4-20% gradient, is recommended for the small ~12 kDa PEN-2 protein).
 - Perform electrophoresis until the dye front reaches the bottom of the gel.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking and Antibody Incubation:**
 - Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-PEN-2 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
- **Secondary Antibody Incubation and Detection:**
 - Wash the membrane with TBST (3 x 10 minutes).
 - Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
 - Wash the membrane with TBST (3 x 10 minutes).
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative RT-PCR (RT-qPCR) Protocol for PSENEN mRNA

This protocol outlines the quantification of PSENEN mRNA expression in human tissues.

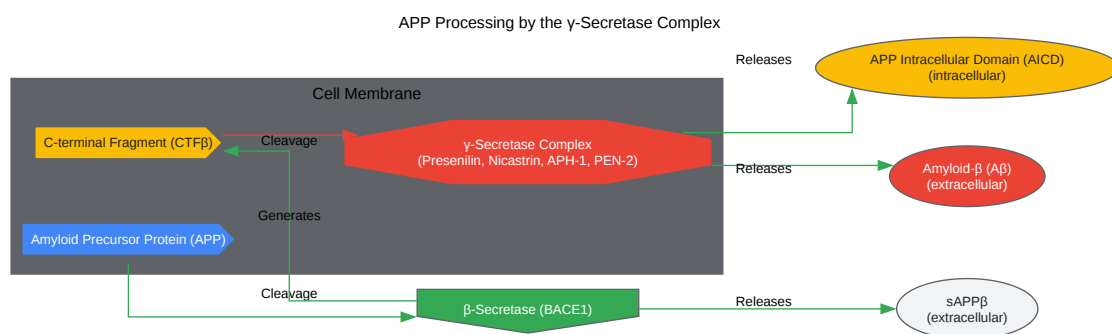
- **RNA Extraction and cDNA Synthesis:**
 - Extract total RNA from fresh or frozen tissue samples using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
 - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
 - Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

- qPCR Reaction Setup:
 - Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 20 μ L reaction includes:
 - 10 μ L of 2x SYBR Green Master Mix
 - 1 μ L of forward primer (10 μ M)
 - 1 μ L of reverse primer (10 μ M)
 - 2 μ L of diluted cDNA (e.g., 10-50 ng)
 - 6 μ L of nuclease-free water
 - PSENEN Primer Example (to be validated):
 - Forward: 5'-GCAGTATCCTCGCTGGTGAAGA-3'
 - Reverse: 5'-CAGGCTATGGTTGTGTTCCAGTC-3'
 - Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.
 - Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- qPCR Cycling Conditions:
 - A typical three-step cycling protocol:
 - Initial denaturation: 95°C for 10 minutes.
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds.
 - Annealing: 60°C for 30 seconds.
 - Extension: 72°C for 30 seconds.

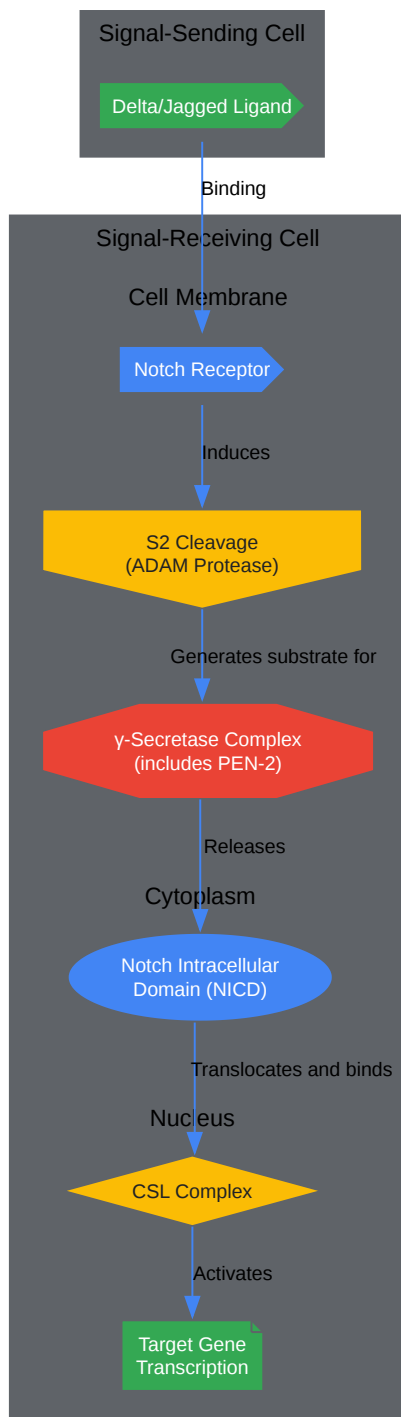
- Melt curve analysis: 95°C for 15 seconds, 60°C for 1 minute, followed by a gradual increase to 95°C.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for PSENEN and the housekeeping gene in each sample.
 - Calculate the relative expression of PSENEN using the $\Delta\Delta C_t$ method.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

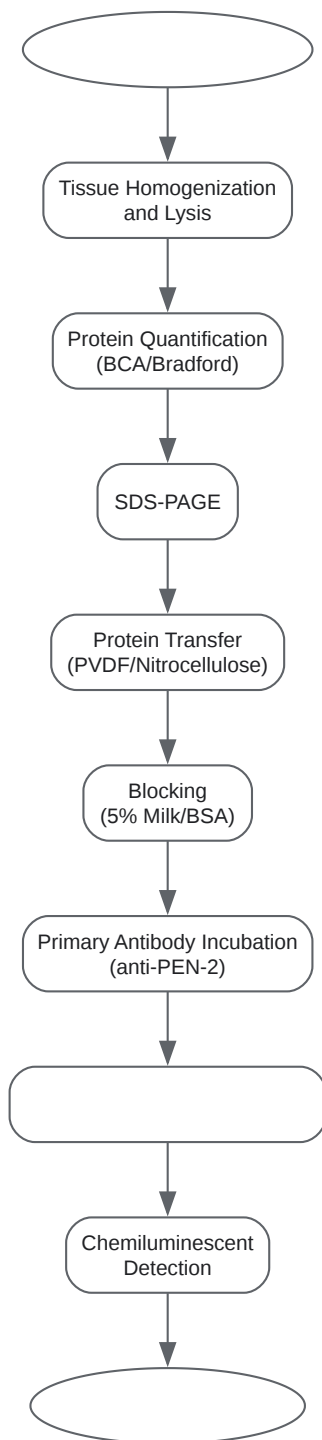
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PEN-2 and a typical experimental workflow for its detection.



Notch Signaling Pathway Activation



Western Blot Workflow for PEN-2 Detection

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